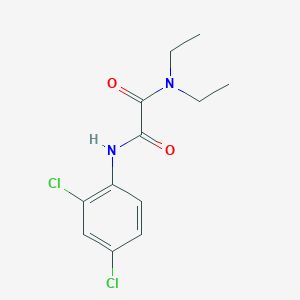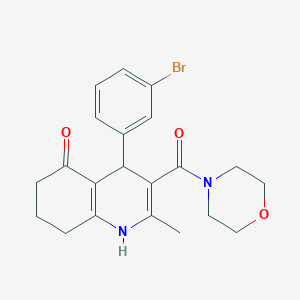
N-(4-nitrophenyl)-N'-propylethanediamide
説明
N-(4-nitrophenyl)-N'-propylethanediamide, commonly known as NPPD, is a chemical compound used in scientific research for its unique properties. It is a yellow crystalline solid that is soluble in organic solvents and water. NPPD has gained significant attention in recent years due to its potential applications in various fields, including biochemistry, pharmacology, and medicine.
作用機序
NPPD inhibits the carbonylation of proteins by reacting with the carbonyl groups of oxidized proteins. This reaction prevents the formation of stable protein adducts, which are involved in the accumulation of damaged proteins. NPPD also protects proteins from further oxidative damage by scavenging reactive oxygen species.
Biochemical and Physiological Effects:
NPPD has been shown to protect cells from oxidative stress-induced apoptosis and to improve mitochondrial function. It also reduces the accumulation of oxidized proteins and lipids in cells. NPPD has been suggested to have potential therapeutic applications in the treatment of neurodegenerative diseases, cancer, and aging-related disorders.
実験室実験の利点と制限
One of the main advantages of NPPD is its high potency as a carbonylation inhibitor. It is also relatively stable and easy to handle in the laboratory. However, NPPD has some limitations, such as its low solubility in water, which can affect its bioavailability in vivo. It also has a relatively short half-life, which limits its use in long-term studies.
将来の方向性
NPPD has shown promising results in various preclinical studies, and its potential applications in medicine and biology are still being explored. Some future directions for research on NPPD include:
1. Investigating the role of protein carbonylation in different disease models, such as Alzheimer's disease and Parkinson's disease.
2. Developing more potent and selective carbonylation inhibitors based on the structure of NPPD.
3. Studying the pharmacokinetics and pharmacodynamics of NPPD in vivo to determine its optimal dosage and administration route.
4. Exploring the potential use of NPPD as a therapeutic agent in combination with other drugs or therapies.
In conclusion, N-(4-nitrophenyl)-N'-propylethanediamide is a valuable chemical compound that has gained significant attention in scientific research due to its unique properties. Its potential applications in various fields, including biochemistry, pharmacology, and medicine, make it a promising area of research for the future.
科学的研究の応用
NPPD has been extensively used in scientific research as a chemical probe to study the role of protein carbonylation in various biological processes. It is a potent inhibitor of carbonylation reactions, which are involved in the oxidative damage of proteins. NPPD has been used to investigate the role of protein carbonylation in aging, neurodegenerative diseases, and cancer.
特性
IUPAC Name |
N'-(4-nitrophenyl)-N-propyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-2-7-12-10(15)11(16)13-8-3-5-9(6-4-8)14(17)18/h3-6H,2,7H2,1H3,(H,12,15)(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQPFEREKARCAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-nitrophenyl)-N-propyloxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-methoxyphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B4069778.png)

![4-(2-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4069794.png)
![2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4069805.png)
![2-{[2-(benzylthio)propanoyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4069807.png)
![N-allyl-2-{[N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4069814.png)
![N-2-biphenylyl-2-[(2-bromobenzyl)thio]acetamide](/img/structure/B4069817.png)
![3-(acetylamino)-N-(2-hydroxyethyl)-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide](/img/structure/B4069824.png)

![N-{[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4069851.png)
![N-methyl-2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B4069855.png)
![N-(2-furylmethyl)-2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4069857.png)
![N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4069868.png)
![N~1~-2-biphenylyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4069873.png)